molecular formula C9H14N4O4 B150657 2'-Amino-2'-deoxycytidine CAS No. 26889-42-9

2'-Amino-2'-deoxycytidine

Cat. No. B150657
CAS RN: 26889-42-9
M. Wt: 242.23 g/mol
InChI Key: FECRKKQKJNKYNF-XVFCMESISA-N
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Description

“2’-Amino-2’-deoxycytidine” is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxycytidine and its derivatives involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . A solution of 0.80 g of 9 (1.05 mmol, 1 eq.) dissolved in 10 ml of THF was treated with 0.62 ml of 50% hydrazine solution in water (10.50 mmol, 10 eq.) and the reaction mixture was stirred at RT for 1 h .


Molecular Structure Analysis

The molecular structure of 2’-Amino-2’-deoxycytidine is characterized by a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . The conformation at the glycosylic bond is anti, with χ = 173.4 (2)°, and the sugar residue adopts an almost symmetrical C2’-endo-C3’-exo twist (23T; S-type), with P = 179.7° .


Chemical Reactions Analysis

Purine nucleoside analogs, such as 2’-Amino-2’-deoxycytidine, have broad antitumor activity targeting indolent lymphoid malignancies. The mechanisms in this process rely on inhibition of DNA synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Amino-2’-deoxycytidine are characterized by its molecular structure, which consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Scientific Research Applications

  • Thermal Stability and Chemical Reactivity : A study by Aurup et al. (1994) explored the thermal stabilities of oligonucleotides containing 2'-amino-2'-deoxycytidines. They found that the presence of 2'-aminonucleoside destabilizes duplexes in both RNA and DNA contexts. Additionally, the reactivity of oligonucleotides with 2'-aminonucleoside was utilized for incorporating rhodamine, demonstrating the potential for chemical modifications in nucleic acid research (Aurup et al., 1994).

  • Synthesis and Incorporation by DNA Polymerase : Roychowdhury et al. (2004) reported the synthesis of 2'-deoxycytidine nucleosides with amino and thiol groups, which were successfully incorporated into oligonucleotides by Vent (exo(-)) DNA polymerase. This shows the utility of these modified nucleosides in molecular biology, particularly in the amplification of oligonucleotides containing functionalized cytidine derivatives (Roychowdhury et al., 2004).

  • DNA Methylation and Mutagenicity : Jackson-Grusby et al. (1997) investigated the mutagenicity of 5-aza-2'-deoxycytidine, which is a cytosine analog used in reactivating genes silenced by DNA methylation. They discovered that mutations induced by this compound were predominantly at CpG dinucleotides, highlighting its role in DNA methyltransferase-mediated mutagenesis (Jackson-Grusby et al., 1997).

  • Fluorescence in Hybridization-Sensitive Probes : A study by Ikeda et al. (2009) developed a 2'-deoxycytidine derivative modified with thiazole orange dyes for use in hybridization-sensitive fluorescence probes. This work is significant in the field of bioanalytics and diagnostics, showing how chemical modifications of nucleotides can lead to advances in probe design (Ikeda et al., 2009).

  • Role in DNA Polymerization and Resistance Mechanisms : The synthesis and evaluation of 2'-azido- and 2'-amino-2'-deoxycytidine as potential substrates for DNA polymerization by HIV-1 reverse transcriptase were studied by Zlatev et al. (2009). Their research helps understand how these analogues interact with viral enzymes, contributing to the development of antiviral drugs (Zlatev et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been described . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism . Using this technique, a quick and cheap method for the identification of cell lines exhibiting a lack of CDD activity has been developed .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKKQKJNKYNF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424316
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-2'-deoxycytidine

CAS RN

26889-42-9
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Amino-2'-deoxycytidine
Reactant of Route 2
2'-Amino-2'-deoxycytidine
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2'-Amino-2'-deoxycytidine
Reactant of Route 4
2'-Amino-2'-deoxycytidine
Reactant of Route 5
2'-Amino-2'-deoxycytidine
Reactant of Route 6
2'-Amino-2'-deoxycytidine

Citations

For This Compound
100
Citations
DF Zamyatkin, F Parra, Á Machín, P Grochulski… - Journal of molecular …, 2009 - Elsevier
… –template duplex and the substrate analogue 2′-amino-2′-deoxycytidine-5′-triphosphate … The mode of binding seen for 2′-amino-2′-deoxycytidine-5′-triphosphate suggests a …
Number of citations: 71 www.sciencedirect.com
H Aurup, T Tuschl, F Benseler, J Ludwig… - Nucleic acids …, 1994 - academic.oup.com
… In summary, we show that incorporation of one 2'-amino-2'deoxycytidine into an oligonucleotide has a destabilising effect of 1.2 kcal mol"1 in the sequence context examined here. Thus …
Number of citations: 172 academic.oup.com
TS Lin, XH Zhang, ZH Wang… - Journal of medicinal …, 1988 - ACS Publications
… 7™ 9 On the basis of these findings, we have synthesized the carbocyclic analogues of 2'-azido-and 2'-amino-2'-deoxycytidine for evaluation of their biological activity. Chemistry. The …
Number of citations: 16 pubs.acs.org
D Jellinek, LS Green, C Bell, CK Lynott, N Gill… - Biochemistry, 1995 - ACS Publications
… The largest sequence family containing high-affinity ligands for bFGF is shownin Figure 3 (the 2'-amino-2'-deoxycytidine and 2'amino-2'-deoxyuridine residues are depicted simply as C …
Number of citations: 299 pubs.acs.org
JG Moffatt, JPH Verheyden… - The Journal of Organic …, 1971 - ACS Publications
… Acetylation of 3 followed by reaction with phosphorus pentasulfide and amination of the resulting 4-thiouracil derivative gave 2'-amino-2'-deoxycytidine (8). The latter compound was …
Number of citations: 210 pubs.acs.org
J Hobbs, H Sternbach, M Sprinzl, F Eckstein - Biochemistry, 1973 - ACS Publications
… The material is reduced by platinum dioxide to give 2 '-amino-2 '-deoxycytidine, which was qualitatively identical on chromatography and electrophoresis with an authentic sample …
Number of citations: 118 pubs.acs.org
DPC McGee, C Vargeese, Y Zhai… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
… The 2'-amino-2'deoxycytidine 5I-triphosphate is obtained from uridine in seven steps with 13… Onestep phosphorylation and reduction of 11 gave the desired 2'-amino-2'deoxycytidine 5-…
Number of citations: 29 www.tandfonline.com
A Mieczkowski, P Wińska, M Kaczmarek… - Chemical Papers, 2018 - Springer
… Among others, 2′-azido-2′deoxycytidine and 2′-amino-2′-deoxycytidine exhibited the strongest antiproliferative activity at 200 μM concentration, decreasing the viability of CCRF-…
Number of citations: 7 link.springer.com
B Greiner, W Pfleiderer - Helvetica chimica acta, 1998 - Wiley Online Library
The chemical synthesis of 2′‐amino‐2′‐deoxyribonucleosides of uracil, cytosine, adenine, and guanine, and their conversion into suitably protected 3′‐phosphoramidite building …
Number of citations: 22 onlinelibrary.wiley.com
D Wagner, JPH Verheyden… - The Journal of Organic …, 1972 - ACS Publications
… Recently we have described the synthesis of 2'amino-2 '-deoxyuridine (1) and its conversion into 2'amino-2 '-deoxycytidine.2 Since these compounds contain free 3'- and 5'-hydroxyl …
Number of citations: 6 pubs.acs.org

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